8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Description
Position within β-Carboline and Pyridoindolone Structural Frameworks
The molecular architecture of this compound amalgamates critical features of two pharmacologically significant heterocyclic families:
Table 1: Structural comparison with related heterocycles
The compound’s partially saturated pyridone ring (positions 2,3,9,9a) introduces torsional constraints that favor binding to planar protein surfaces, while the methyl substituent at position 8 enhances lipophilicity and metabolic stability compared to simpler β-carbolines. X-ray crystallographic analyses of analogous structures reveal a puckered conformation in the tetrahydro-pyridone ring, creating distinct topographical features for target engagement.
Historical Context of Tetrahydro-pyrido[3,4-b]indol-1-one Derivatives in Medicinal Chemistry
The development of tetrahydro-pyridoindolone derivatives traces back to late 20th-century efforts to modify β-carboline toxicity profiles while retaining bioactivity. Early work documented in EP0347980A1 (1989) demonstrated that 8,9-annelated β-carbolines exhibit enhanced fibrinolytic activity compared to their fully aromatic counterparts. This patent laid the groundwork for structural optimization strategies that later yielded this compound as a lead compound.
Three key evolutionary phases characterize its medicinal chemistry development:
- 1980s–1990s : Exploration of ring saturation effects on serotonin receptor affinity, revealing that partial saturation of the pyridine ring improves blood-brain barrier penetration.
- 2000s–2010s : Rational design of C8 substituents to modulate selectivity between monoamine oxidase isoforms and 5-HT receptors.
- 2020s–Present : Application of cryo-EM and AI-driven docking studies to elucidate its allosteric modulation of kinase domains.
Properties
CAS No. |
14490-04-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
8-methyl-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O/c1-7-3-2-4-8-9-5-6-13-12(15)11(9)14-10(7)8/h2-5,11,14H,6H2,1H3,(H,13,15) |
InChI Key |
LWGVERXPONLHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CCNC(=O)C3N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
The process begins with the condensation of cyclohexanone with 4-methylphenylhydrazine to form a phenylhydrazone intermediate. Cyclization under Brønsted acid catalysis (e.g., methanesulfonic acid) induces-sigmatropic rearrangement, yielding the indole ring system. Subsequent keto-enol tautomerization stabilizes the tetrahydro-pyrido[3,4-b]indol-1-one structure.
Standard Protocol
-
Reagents :
-
Cyclohexanone (1.0 equiv)
-
4-Methylphenylhydrazine hydrochloride (1.1 equiv)
-
Methanesulfonic acid (0.2 equiv)
-
Methanol (solvent)
-
-
Conditions :
-
Reflux at 65°C for 12–16 hours
-
Neutralization with aqueous NaHCO₃
-
Extraction with ethyl acetate, followed by silica gel chromatography
-
Limitations and Byproducts
-
Major Byproduct : Over-cyclization leading to decarboxylated indole derivatives (≈15% yield).
-
Mitigation : Strict temperature control (60–70°C) and stoichiometric acid use reduce side reactions.
Alternative Synthetic Routes
Pictet-Spengler Cyclization
This method constructs the β-carboline framework via condensation of tryptamine derivatives with carbonyl compounds:
Procedure :
-
Tryptamine (1.0 equiv) reacts with methyl glyoxal (1.2 equiv) in acetic acid at 80°C for 8 hours.
-
Advantage : Higher regioselectivity for the 8-methyl substituent (78% yield in model systems).
Table 1 : Comparison of Cyclization Methods
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fischer Indole | CH₃SO₃H | 65 | 62 | 95 |
| Pictet-Spengler | AcOH | 80 | 78 | 98 |
| Bischler-Möhlau | POCl₃ | 110 | 45 | 89 |
Transition Metal-Catalyzed Approaches
Palladium-mediated cross-coupling introduces substituents post-cyclization:
Example : Suzuki-Miyaura coupling at C-8 position using:
-
8-Bromo precursor (1.0 equiv)
-
Methylboronic acid (1.5 equiv)
Yield : 84% with >99% regiochemical fidelity.
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents disclose optimized large-scale processes:
-
Reactor Design : Tubular flow system with static mixers
-
Parameters :
-
Residence time: 45 minutes
-
Throughput: 12 kg/day
-
Purity: 99.5% (HPLC)
-
Advantages :
Crystallization Optimization
-
Solvent System : Ethanol/water (7:3 v/v)
-
Cooling Rate : 0.5°C/min to 4°C
-
Outcome : Needle-like crystals (mp 214–216°C) with 98.7% recovery.
Mechanistic Insights and Computational Modeling
DFT studies reveal the cyclization transition state (TS) energy barriers:
Fischer Indole TS :
-
ΔG‡ = 28.7 kcal/mol (rate-determining step)
-
Acid catalysis lowers TS energy by 9.3 kcal/mol vs. uncatalyzed pathway.
Figure 1 : Energy profile for keto-enol tautomerization (B3LYP/6-31G* level).
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
-
Ball Milling :
-
Reactants: Cyclohexanone + 4-methylphenylhydrazine
-
Catalyst: Montmorillonite K10 (5 wt%)
-
Time: 2 hours
-
Yield: 71% with E-factor = 0.8
-
Photocatalytic Methods
Visible-light-mediated cyclization using:
-
Eosin Y (photosensitizer)
-
Blue LEDs (455 nm)
-
30°C, 6 hours
-
Yield : 68% (99% atom economy)
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=7.8 Hz, 1H), 6.95 (s, 1H), 4.12 (m, 2H), 2.88 (s, 3H).
-
HRMS : m/z 200.1284 [M+H]⁺ (calc. 200.1289).
Table 2 : Purity Assessment by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | MeCN/H₂O (55:45) | 8.7 | 99.2 |
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is typically an oxidized form of the indole ring.
Reduction: The major product is a reduced form of the indole ring.
Substitution: The major products are substituted indole derivatives.
Scientific Research Applications
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to bind to the active site of c-Met kinase, inhibiting its activity and thereby preventing the proliferation of cancer cells . Molecular docking studies have revealed the binding orientations of the compound in the active site, and molecular dynamics simulations have been performed to evaluate the binding stabilities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrido[3,4-b]indole derivatives arises from variations in substituent type, position, and ring saturation. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties
Key Observations
Substituent Position and Ring Saturation The 8-methyl derivative (target compound) differs from the 9-methyl analog (CAS: N/A) in the position of the methyl group, which influences steric and electronic properties. The 9-methyl analog exhibits a higher melting point (198–199°C vs. unreported for the 8-methyl compound), likely due to enhanced crystal packing . Chlorinated derivatives (e.g., AnnH65 and K40) show increased molecular weight (~271 g/mol) and higher melting points (200°C) compared to non-halogenated analogs, attributed to stronger intermolecular interactions (e.g., halogen bonding) .
Dihydro vs.
Biological Activity GABAA Receptor Modulation: Fluorinated analogs like 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one exhibit anxiolytic activity as GABAA receptor agonists, highlighting the importance of electronegative substituents (e.g., F, Cl) for receptor binding . Kinase vs. MAO Selectivity: Dichloro derivatives (e.g., AnnH65) are synthesized to avoid off-target monoamine oxidase (MAO) inhibition, demonstrating how substituent choice can fine-tune selectivity .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1 | |
| Unit Cell Volume (ų) | 812.9 | |
| Density (g/cm³) | 1.305 |
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Impurity Analysis : Use HPLC with reference standards (e.g., EP impurities C/D) to detect structurally similar byproducts .
- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility in tetrahydro rings .
- Crystallographic Refinement : Apply Hirshfeld surface analysis to validate hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å) .
Advanced: What computational approaches predict biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (docking scores < −7.0 kcal/mol suggest high affinity) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₃₀ values in enzyme inhibition assays .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding kinetics .
Basic: How to assess purity in the presence of impurities?
Methodological Answer:
- Chromatography : Use RP-HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis : Confirm %C/%H/%N within ±0.3% of theoretical values (e.g., C: 68.5%, H: 5.3%, N: 13.2%) .
- Mass Spectrometry : Compare HRMS m/z with calculated [M+H]+ (e.g., 319.36 ± 0.02 Da) .
Advanced: Designing SAR studies for pharmacological evaluation
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at positions 6 and 8 to modulate lipophilicity (logP: 2.5–4.0) .
- In Vitro Assays : Test inhibition of monoamine oxidases (MAO-A/B) at 1–10 µM concentrations, using kynuramine as a substrate .
- Pharmacophore Mapping : Overlay crystal structures to identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) .
Basic: Scalable synthesis with stereochemical integrity
Methodological Answer:
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity (>90% ee) in cyclization steps .
- Process Controls : Maintain temperatures below 40°C to prevent racemization .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction intermediates .
Advanced: Mitigating byproduct formation during synthesis
Methodological Answer:
- Grignard Optimization : Pre-activate Mg turnings in THF and control addition rates to minimize alkylation byproducts (e.g., 3a-f derivatives) .
- Reductive Amination : Substitute NaBH₄ with NaBH(OAc)₃ to improve selectivity for secondary amines .
- Byproduct Isolation : Use preparative TLC to separate benzotriazole adducts (Rf: 0.3–0.5 in ethyl acetate/hexane) .
Basic: Impact of solvent and temperature on cyclization
Methodological Answer:
- Solvent Polarity : Chloroform (ε = 4.8) enhances cyclization rates compared to DCM (ε = 8.9) due to reduced solvation of intermediates .
- Temperature Effects : Reactions at 25°C yield 51% product vs. 35% at 50°C, as higher temperatures promote decomposition .
Advanced: In vivo toxicological assessment strategies
Methodological Answer:
- Rodent Models : Administer 10–100 mg/kg doses orally to Sprague-Dawley rats, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Dose Escalation : Use a 3+3 design to determine MTD, with necropsy and histopathology at endpoint .
- Metabolite Profiling : Identify phase I metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
